molecular formula C9H11NO3S B7517802 N-Methyl-N-(methylsulfonyl)benzamide

N-Methyl-N-(methylsulfonyl)benzamide

Cat. No. B7517802
M. Wt: 213.26 g/mol
InChI Key: FVCXXYLGLXGBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(methylsulfonyl)benzamide, also known as MSMA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

  • Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to N-Methyl-N-(methylsulfonyl)benzamide, exhibit potency in cardiac electrophysiological activities. They are potential selective class III agents and show promise in in vitro and in vivo models of reentrant arrhythmias (Morgan et al., 1990).

  • Class III Antiarrhythmic Activity : A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides show potent Class III antiarrhythmic activity, with effects on cardiac conduction both in vitro and in vivo. Some compounds were particularly effective in terminating ventricular fibrillation in anesthetized dogs (Ellingboe et al., 1992).

  • Na+/H+ Antiporter Inhibition : The benzoylguanidines derivatives, including those with a methylsulfonyl group, are effective Na+/H+ exchanger inhibitors. These compounds could be used as adjunctive therapy in the treatment of acute myocardial infarction (Baumgarth et al., 1997).

  • Remote Sulfonylation of Aminoquinolines : N-(quinolin-8-yl)benzamide derivatives, including those with a phenylsulfonyl group, are synthesized using environmentally friendly methods, indicating a potential for pharmaceutical applications (Xia et al., 2016).

  • Water Purification : Poly sulphonyl amino benzamide (PSAB) and its derivatives have been used in the synthesis of polysulfone composite membranes, showing potential in water purification and sea water desalination (Padaki et al., 2012).

  • Neuroleptic Activity : N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, where the sulfamoyl group in sulpiride is replaced with a sulfonamido group, showed significant potency as dopamine receptor blockers, indicating potential neuroleptic activity (Ogata et al., 1984).

  • Inhibitors of Glycine Transporter-1 : N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors have shown efficacy in elevating extracellular glycine levels in the medial prefrontal cortex, suggesting applications in neurological disorders (Cioffi et al., 2016).

  • Prodrug Forms for Sulfonamide Group : N-acyl derivatives of N-methyl-p-toluenesulfonamide were synthesized and evaluated as potential prodrug forms, indicating potential in pharmacological applications (Larsen et al., 1988).

  • Benzamide Antipsychotics : Studies on the structure, classification, and QSAR of Benzamide antipsychotics suggest that compounds with a sulfonamide group might have a strong role in antipsychotic activity (Guo Jun, 2011).

properties

IUPAC Name

N-methyl-N-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCXXYLGLXGBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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